![molecular formula C12H19N3 B1492492 4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine CAS No. 1781677-92-6](/img/structure/B1492492.png)
4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine
Overview
Description
The compound “4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine” were not found, pyrrolidine derivatives can be synthesized through various methods. For instance, ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine” likely includes a pyrrolidine ring, a phenyl ring, and a dimethylamino group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Fluorescent Probes for Monitoring Carbon Dioxide
One study presents novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, containing tertiary amine moieties, for the quantitative detection of low levels of carbon dioxide. These probes show aggregation-enhanced emission features, making them suitable for real-time and selective detection of CO2, with potential applications in biology and medicine (Wang et al., 2015).
G-Quadruplex Stabilization and Cytotoxic Activity
Another study focuses on macrocyclic pyridyl polyoxazoles, where a derivative having a dimethylamino chain showed selective stabilization of G-quadruplex DNA and excellent cytotoxic activity, suggesting its use in cancer therapy (Blankson et al., 2013).
Catalytic Applications
Research on asymmetric catalysis with planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) shows that these derivatives are effective in various nucleophilic catalysis processes, including the Staudinger synthesis of β-lactams and the kinetic resolution of amines, demonstrating the compound's versatility in organic synthesis (Fu, 2004).
Understanding Carcinogenic Mechanisms
A study on the structural requirements for carcinogenicity in analogues of 4-dimethylaminoazobenzene explores how cyclic amines like pyrrolidine can retain biological activity, providing insights into the molecular features essential for carcinogenic activity and aiding in the development of safer chemical compounds (Ashby et al., 1980).
properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15(2)10-5-3-9(4-6-10)11-7-14-8-12(11)13/h3-6,11-12,14H,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFZKQZLZIBFTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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